

Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride & Structural Analogs

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Compound of Interest

Compound Name:	<i>(Dicyclopropylmethyl)amine Hydrochloride</i>
CAS No.:	51043-72-2
Cat. No.:	B3025387

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Executive Summary

This technical guide details the synthesis, pharmacological rationale, and structural optimization of (Dicyclopropylmethyl)amine (DCPMA) and its hydrochloride salt. As a lipophilic amine scaffold, DCPMA serves as a critical bioisostere for the isopropyl amine moiety in drug discovery. Its unique steric bulk and electronic properties offer a strategic advantage in modulating metabolic stability (blocking CYP450

-hydroxylation) and increasing blood-brain barrier (BBB) permeability compared to acyclic aliphatic analogs.

Chemo-Structural Rationale

The Geminal Dicyclopropyl Effect

The (dicyclopropylmethyl)amine scaffold consists of an amine group attached to a methine carbon flanked by two cyclopropyl rings. This structure is distinct from simple isopropyl or dicyclohexyl analogs due to the unique properties of the cyclopropyl group:

- **Metabolic Stability:** The C-H bonds of a cyclopropane ring are significantly stronger (~106 kcal/mol) than typical aliphatic C-H bonds (~98 kcal/mol). Replacing an isopropyl group with a dicyclopropylmethyl group often blocks metabolic "soft spots" prone to oxidative dealkylation.
- **-Aromaticity & Electronics:** The cyclopropyl group exhibits -donor character (pseudo-system), which can stabilize adjacent carbocations or modulate the pKa of the amine, often lowering it slightly compared to diisopropylamine, thereby improving bioavailability.
- **Conformational Constraint:** The "bisected" conformation preferred by cyclopropyl groups creates a rigid steric environment that can enhance receptor selectivity.

Physicochemical Comparison

The following table contrasts DCPMA with its standard aliphatic analog, Diisopropylamine.

Property	Diisopropylamine	(Dicyclopropylmethyl)amine	Impact on Drug Design
Formula			Slight MW increase.
Hybridization	(Aliphatic)	Pseudo-character	Altered electronic binding.
Metabolic Risk	High (-hydroxylation)	Low (Steric/Electronic block)	Extended half-life ().
Lipophilicity	Moderate	High	Enhanced CNS penetration.

Synthetic Protocols

Primary Route: Reductive Amination of Dicyclopropyl Ketone

The most robust, scalable method for synthesizing **(Dicyclopropylmethyl)amine Hydrochloride** involves the reductive amination of commercially available dicyclopropyl ketone. This method avoids the use of unstable azides (Curtius route) and is amenable to gram-scale synthesis.

Reagents & Materials:

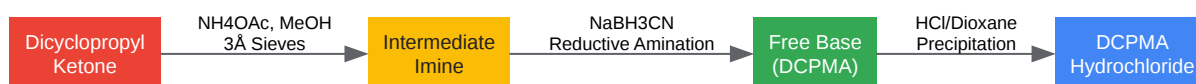
- Precursor: Dicyclopropyl ketone (CAS: 1121-37-5).
- Amine Source: Ammonium acetate ().
- Reductant: Sodium cyanoborohydride ().^[1]
- Solvent: Methanol (anhydrous).
- Salt Formation: 4M HCl in 1,4-Dioxane or Diethyl Ether.

Step-by-Step Protocol:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve Dicyclopropyl ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).
 - Add Ammonium acetate (10.0 eq) in one portion.
 - Critical Step: Add activated 3Å molecular sieves to scavenge water and drive the equilibrium toward the imine.
 - Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ketone).
- Reduction:
 - Cool the reaction mixture to 0°C.
 - Carefully add Sodium cyanoborohydride (1.5 eq) portion-wise to avoid excessive foaming.

- Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Work-up:
 - Quench the reaction with 1N NaOH (pH > 10).
 - Extract the aqueous layer with Dichloromethane (DCM) ().
 - Combine organic layers, wash with brine, and dry over anhydrous .
 - Concentrate in vacuo to yield the crude free base amine (typically a pale yellow oil).
- Hydrochloride Salt Formation:
 - Dissolve the crude amine in a minimal amount of Diethyl Ether.
 - Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C. A white precipitate should form immediately.
 - Filter the solid, wash with cold ether, and dry under high vacuum.
 - Yield: Typically 70–85%.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic workflow for the generation of **(Dicyclopropylmethyl)amine Hydrochloride**.

Structural Analog Design (SAR)

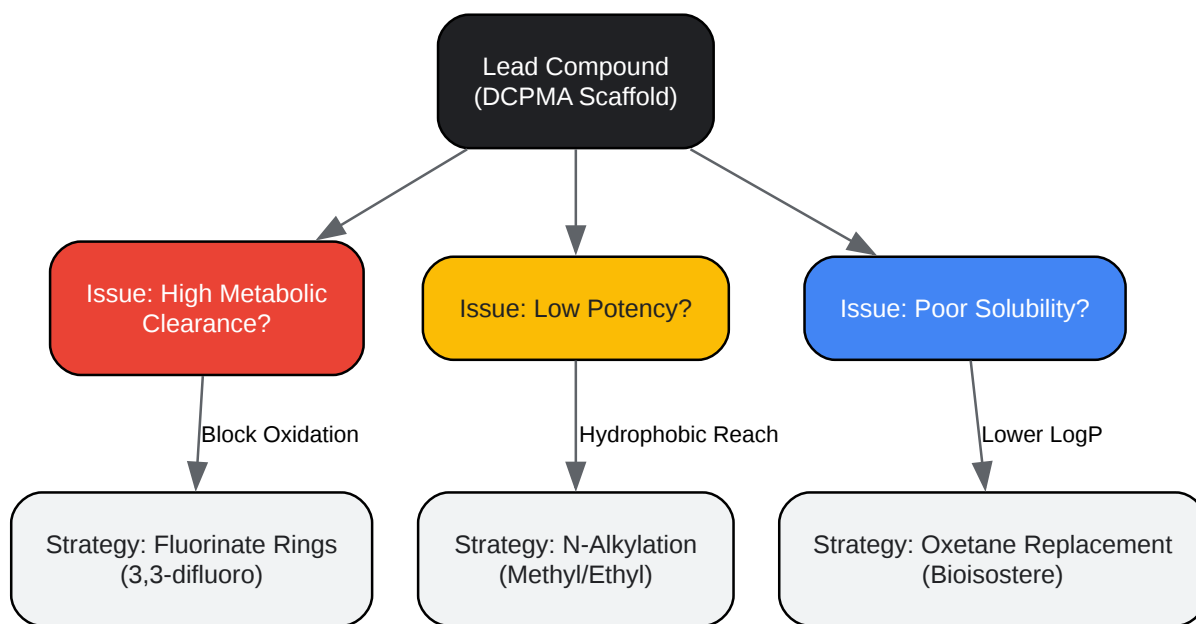
When optimizing a lead compound containing the DCPMA scaffold, researchers should explore specific structural modifications to fine-tune potency and physicochemical properties.

Key Structural Modifications

Analog Class	Modification	Rationale
Fluorinated	3,3-difluorocyclopropyl	Lowers amine pKa (reducing hERG liability); increases metabolic stability further.
Ring Expansion	Cyclobutyl/Cyclopentyl	Probes the size of the hydrophobic pocket. Cyclobutyl is often a "sweet spot" for flexibility vs. rigidity.
Heterocyclic	Oxetane	Acts as a polarity sink. Reduces LogP while maintaining steric bulk (Bioisostere).
N-Alkylation	N-Methyl / N-Ethyl	Increases lipophilicity; prevents Phase II conjugation (N-acetylation).

SAR Decision Logic

Use the following logic tree to guide analog synthesis based on assay feedback.



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Figure 2: Structure-Activity Relationship (SAR) decision tree for DCPMA optimization.

Characterization & Validation

To ensure scientific integrity, the synthesized salt must be validated using the following self-consistent data points.

- NMR (DMSO-

, 400 MHz):

- 8.50 (br s, 3H,

).

- 2.10 (t, 1H,

, distinct methine proton).

- 1.10–0.90 (m, 2H, Cyclopropyl CH).

- 0.70–0.30 (m, 8H, Cyclopropyl

).

- Note: The high-field shift (< 1.0 ppm) of the cyclopropyl methylene protons is diagnostic.
- Melting Point: The HCl salt should exhibit a sharp melting point range, typically between 195°C – 200°C (decomposition).
- Mass Spectrometry (ESI+): Calculated for
: 112.11; Found: 112.1.

References

- Fundamental Synthesis: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride." Journal of the American Chemical Society.
- Cyclopropyl Bioisosterism: "The cyclopropyl group in medicinal chemistry: properties and applications." Journal of Medicinal Chemistry.
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Sources

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